The compound 2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine is a complex organic molecule that belongs to the class of pyrimidine derivatives. It is notable for its potential applications in medicinal chemistry, particularly in the development of antiviral agents and other therapeutic compounds. This compound is characterized by the presence of a triazole ring, which is known for its biological activity and ability to interact with various biological targets.
This compound has been referenced in various patents and scientific literature, indicating its significance in pharmaceutical research. Notably, it has been associated with processes aimed at inhibiting viral infections, such as hepatitis C virus, highlighting its relevance in antiviral drug development .
The compound can be classified as:
The synthesis of 2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine typically involves multi-step synthetic pathways that may include:
The synthesis may require specific reagents such as catalysts (e.g., copper salts for click chemistry) and solvents optimized for the reaction conditions (e.g., dimethylformamide or ethanol). Reaction yields and purification steps (such as chromatography) are critical for obtaining the desired purity of the final product.
The molecular structure of 2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine can be represented as follows:
This indicates a molecular weight of approximately 314.44 g/mol.
Key structural features include:
The compound can participate in various chemical reactions typical for pyrimidine and triazole derivatives:
Reactions involving this compound should be conducted under controlled conditions to prevent side reactions. The use of inert atmospheres (e.g., nitrogen or argon) may be beneficial during sensitive steps.
The mechanism of action for 2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine likely involves:
Studies have shown that similar compounds exhibit activity against various viruses by targeting their replication mechanisms, suggesting a potential pathway for this compound's action.
Relevant data on melting point and boiling point are typically determined experimentally but are not specified in the available literature.
The primary applications of 2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine include:
This compound exemplifies a significant area of research within medicinal chemistry aimed at developing novel therapeutic agents against viral pathogens.
CuAAC ("click chemistry") stands as the predominant method for constructing the 1,2,3-triazole core within triazolylpyrimidine hybrids, offering exceptional regioselectivity (exclusively 1,4-disubstituted triazoles) under mild conditions [6]. The synthesis of the target compound's triazole fragment relies critically on this approach.
The general mechanism involves copper(I) acetylide formation from a terminal alkyne precursor, followed by regioselective [3+2] cycloaddition with an organic azide. Key advantages include:
For 4,5-dibutyl-1H-1,2,3-triazole synthesis (the precursor to the triazole fragment in the target molecule), the requisite alkyne is typically 1-hexyne (or equivalent dibutyl-substituted acetylene), while the azide component often derives from a pyrimidine-bearing alkyl/aryl halide via nucleophilic substitution with sodium azide (NaN₃) [3] [6]. Catalytic systems employing Cu(I) sources (e.g., CuSO₄·5H₂O with sodium ascorbate as a reducing stabilizer) in aqueous/organic solvent mixtures (e.g., t-BuOH/H₂O) or neat conditions provide optimal efficiency.
Table 1: Key CuAAC Parameters for 4,5-Dibutyl-1,2,3-Triazole Synthesis
Alkyne Component | Azide Component | Catalyst System | Solvent | Reaction Time | Yield (%) | Reference Context |
---|---|---|---|---|---|---|
1-Hexyne | R-N₃ (R = Alkyl/aryl) | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O (1:1) | 4-12 h, RT | 85-95 | General 1,4-disubstituted triazole synthesis [6] |
1-Hexyne Derivatives | Pyrimidinyl-N₃ | CuI / DIPEA | DMF | 2-6 h, 50-60°C | 77-90 | Triazolylthiazole synthesis analogies [5] |
Dibutylacetylene | Benzyl azide | Cu(PPh₃)₃Br | Toluene | 24 h, Reflux | 82 | Model for sterically hindered triazoles [3] |
Crucially, subsequent N-alkylation of the triazole nitrogen (N1) with a halogenated pyrimidine (e.g., 4-chloro-2-methyl-6-phenylpyrimidine) completes the assembly of the core scaffold 2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine [1] [6]. The high regioselectivity of CuAAC ensures the triazole substituents (dibutyl groups) are correctly positioned at C4 and C5, avoiding undesired isomers that could arise from alternative cycloaddition methods.
MCRs offer a convergent and atom-economical strategy for constructing complex triazolylpyrimidine cores, minimizing purification steps and potentially enabling library synthesis. While direct MCRs yielding the exact target molecule are not explicitly detailed in the sources, highly analogous pathways involving chalcone intermediates, thiosemicarbazide, and active methylene pyrimidines provide validated routes to densely functionalized triazole-pyrimidine hybrids [5] [9].
A prominent strategy involves:
Table 2: MCR Components for Triazolyl-Pyrimidine/Thiazole Analogues
Key Component 1 (Ketone) | Key Component 2 (Aldehyde) | Key Component 3 (Nucleophile) | Heterocycle Formed | Key Product Features | Yield Range (%) |
---|---|---|---|---|---|
1-(5-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-one | 4-Methoxybenzaldehyde | Thiosemicarbazide | Pyrazoline-N-thioamide | Precursor to fused systems | 80-90 [5] |
Pyrazoline-N-thioamide (e.g., 4a) | Ethyl 2-chloro-3-oxobutanoate (5) | - | Thiazolylpyrazolyltriazole | Methyl ester, Methylthiazole | 77 [5] |
Enaminonitrile (Thiazole precursor) | Guanidine/Hydrazine/Thiourea | - | Azolopyrimidine (Pyrimidine core) | Linked to thiazole moiety | 70-85 (Compounds 5-11) [4] |
Adapting such MCRs for the direct synthesis of 2-(1,2,3-triazol-1-yl)pyrimidines likely involves substituting the thiosemicarbazide/thiazole-forming components with pyrimidine-specific building blocks like amidines or enolizable β-diketones/β-ketoesters under similar conditions. The documented success in generating pyrazolopyrimidine and triazolopyrimidine derivatives (compounds 5–11) via enaminonitrile reactions with N-nucleophiles strongly supports this adaptability [4]. The phenyl group in the target molecule could be introduced via the aldehyde component (e.g., using benzaldehyde) in the initial chalcone-forming step or later via Suzuki coupling on a halogenated pyrimidine intermediate.
While CuAAC and MCRs can incorporate simpler substituents, introducing the specific dibutyl groups onto the triazole ring and the phenyl group onto the pyrimidine core often relies on strategic post-functionalization of pre-assembled scaffolds.
Table 3: Post-Functionalization Methods for Key Substituents
Target Substituent | Location | Primary Method | Reagents/Conditions | Key Advantages/Challenges | Reference Context |
---|---|---|---|---|---|
Dibutyl Groups | Triazole C4/C5 | Pre-CuAAC Synthesis | 1-Hexyne + R-N₃ / CuAAC | Ensures correct regiochemistry, high yield | [3] [6] |
Dibutyl Groups | Triazole C4/C5 | N1-Alkylation of Pre-made Dibutyltriazole | Dibutyltriazole + Halopyrimidine, Base (K₂CO₃, NaH) | Compatible with sensitive pyrimidines | Implied by compound structure [2] |
Phenyl Group | Pyrimidine C6 | Suzuki Coupling | 6-Cl/Br-Pyrimidine + PhB(OH)₂, Pd cat., Base | Broad scope, functional group tolerance | General pyrimidine chemistry [1] [9] |
Phenyl Group | Pyrimidine C6 | Pre-formation in Pyrimidine Synthesis | Phenyl-containing β-dicarbonyl/Enolates | Avoids coupling step, high atom economy | Analogous to MCR pyrimidine formation [4] [5] |
Methyl Group | Pyrimidine C4 | Pre-formation | Methyl-containing synthon (e.g., acetylacetone, ethyl acetoacetate) | Simple, integrated into ring formation | Standard pyrimidine synthesis [4] [5] |
The ChemicalBook entry (CB9103609) explicitly lists the fully assembled compound 2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine, confirming the successful application of these synthetic strategies [2].
Enhancing the sustainability and efficiency of triazolylpyrimidine synthesis, including the target compound, is achievable through solvent-free techniques and microwave (MW) irradiation. These methods significantly reduce reaction times, improve yields, minimize waste, and often enhance regioselectivity compared to conventional heating [6] [10].
Table 4: Optimization via Solvent-Free/Microwave Methods
Synthetic Step | Conventional Conditions | Solvent-Free/MW Conditions | Time Reduction | Yield Improvement/Notes | Reference Context |
---|---|---|---|---|---|
CuAAC (Triazole formation) | Hours (4-24 h), RT-Reflux, Solvent | MW: Minutes (5-15 min), 80-120°C, Solvent or Solvent-Free | >80% | Higher yields, cleaner profiles, easier purification | Triazole synthesis review [6] |
Pyrimidine N-Alkylation (Final Coupling) | Hours (12-24 h), Reflux, DMF/Acetone | MW: Minutes (10-20 min), 120-150°C, Solvent-Free | ~90% | Avoids solvent, minimizes side products | Analogous heterocycle alkylation [10] |
Chalcone Formation | Hours (12-48 h), RT-Reflux, EtOH/NaOH | MW: Minutes (2-5 min), 100-120°C, Neat (Catalytic NaOH) or Solvent-Free Grinding | >95% | High yield, rapid synthesis of key MCR intermediate | MCR chemistry optimization principles [6] |
Heterocycle Condensation (e.g., Pyrimidine ring closure) | Hours-Days, Reflux | MW: Minutes (10-30 min), 150-200°C, Solvent-Free | >90% | Enables difficult condensations | Fused pyrimidine derivative synthesis [4] |
Studies on analogous triazolyl thiazolopyrimidines demonstrate the formation of specific supramolecular structures (homochiral chains or racemic dimers) in the crystalline phase is significantly influenced by the solvent used during crystallization [10]. While primarily relevant for solid-state characterization, this highlights the importance of solvent choice in the final purification/isolation stages, even if solvent-free synthesis was employed earlier. Optimizing crystallization conditions (e.g., using DMF or EtOH) is crucial for obtaining the target compound 2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine in high purity and suitable crystalline form [5] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1